REACTION_CXSMILES
|
O.O.O.O.O.[N+:6]([O-:9])([O-:8])=[O:7].[Mg+2:10].[N+]([O-])([O-])=[O:12].O.O.O.O.O.O.[N+]([O-])([O-])=[O:22].[Mg+2].[N+:26]([O-:29])([O-:28])=[O:27]>O>[OH2:7].[OH2:12].[OH2:22].[N+:26]([O-:29])([O-:28])=[O:27].[Mg+2:10].[N+:6]([O-:9])([O-:8])=[O:7] |f:0.1.2.3.4.5.6.7,8.9.10.11.12.13.14.15.16,18.19.20.21.22.23|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
magnesium nitrate pentahydrate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O.O.O.O.O.[N+](=O)([O-])[O-].[Mg+2].[N+](=O)([O-])[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O.O.O.O.O.O.[N+](=O)([O-])[O-].[Mg+2].[N+](=O)([O-])[O-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heating
|
Name
|
|
Type
|
product
|
Smiles
|
O.O.O.[N+](=O)([O-])[O-].[Mg+2].[N+](=O)([O-])[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |